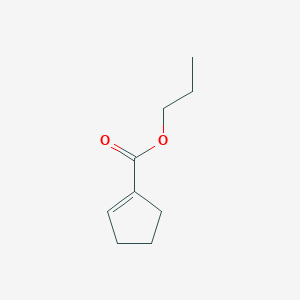
Propyl cyclopent-1-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclopentene, featuring a propyl ester functional group attached to the cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
Propyl cyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopent-1-ene-1-carboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine. This method provides multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimize by-products. The esterification process is typically followed by purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
Propyl cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield cyclopent-1-ene-1-carboxylic acid, while reduction with LiAlH4 can produce propyl cyclopent-1-ene-1-methanol.
科学的研究の応用
Propyl cyclopent-1-ene-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicinal Chemistry: It is investigated for its potential therapeutic effects and as a building block for drug development.
作用機序
The mechanism of action of propyl cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in metabolic pathways where esters are converted to more reactive intermediates.
類似化合物との比較
Similar Compounds
Methyl cyclopent-1-ene-1-carboxylate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl cyclopent-1-ene-1-carboxylate: Contains an ethyl ester group, differing in the length of the alkyl chain.
Cyclopent-1-ene-1-carboxylic acid: The parent carboxylic acid without the ester group.
Uniqueness
Propyl cyclopent-1-ene-1-carboxylate is unique due to its specific ester group, which influences its reactivity and physical properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and material science.
特性
CAS番号 |
206274-81-9 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
propyl cyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-7-11-9(10)8-5-3-4-6-8/h5H,2-4,6-7H2,1H3 |
InChIキー |
JGDNVLACHNTXJI-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
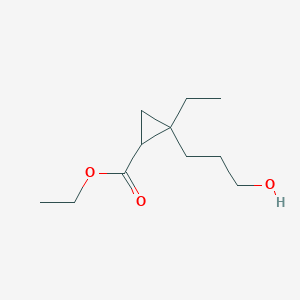

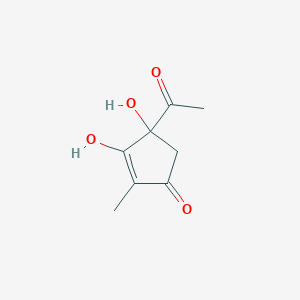
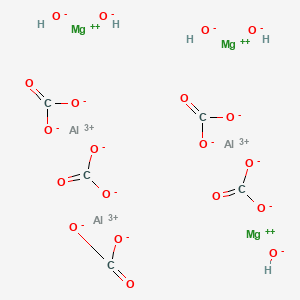


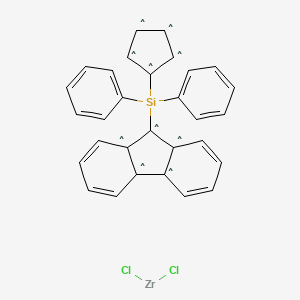
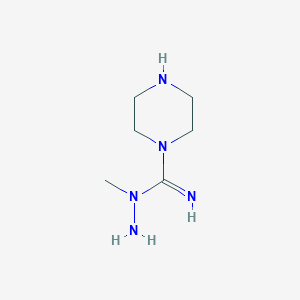
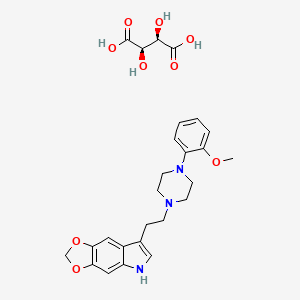
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)

![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
